8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

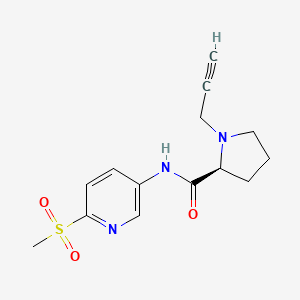

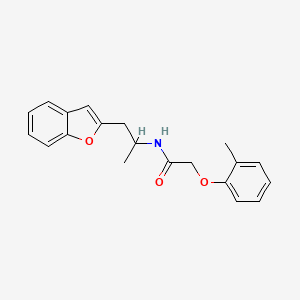

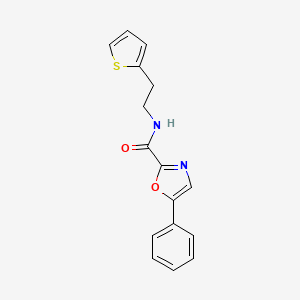

“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a chemical compound with the molecular weight of 207.27 . It is a key intermediate in the synthesis of illudalanes .

Synthesis Analysis

The synthesis of “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” involves a new method of preparation of indanones from tetralones . The furfurylidene derivative of 6-methoxy-3,4-dihydronaphthalen-1-(2H)-one is oxidized to the dicarboxylic acid 9a which is cyclodehydrated to methyl 7-methoxy-1-oxoindan-4-carboxylate 10 .Molecular Structure Analysis

The InChI code for “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is 1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 .Chemical Reactions Analysis

The key step in the synthesis of “8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a new method of preparation of indanones from tetralones . This involves oxidation and cyclodehydration reactions .Physical And Chemical Properties Analysis

“8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemistry and Biological Activity

Benzoxazepine derivatives, including 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines, have been extensively studied for their diverse biological activities. Research focusing on the structure-activity relationships of 3-benzazepines reveals that these compounds exhibit significant cytotoxicity against human promyelotic leukemia HL-60 cells. Certain benzazepine derivatives demonstrate the ability to produce radicals, enhance the decay of ascorbic acid in rat brain homogenate, form complexes with the replicative form of plasmid DNA, inhibit the multidrug resistance P-glycoprotein (Pgp) efflux pump, and exhibit inhibitory effects against reverse transcriptase (RT) of Moloney leukemia. These findings suggest potential applications in cancer treatment and drug resistance modulation (Kawase, Saito, & Motohashi, 2000).

Pharmacological Properties

The pharmacological exploration of benzodiazepine derivatives, including those structurally related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines, reveals their significant impact on the central nervous system. These studies highlight the potential of such compounds in developing new therapeutic agents for the treatment of various CNS disorders. Benzodiazepines are well known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties, which are mediated through the modulation of GABA receptors. Research in this area could provide insights into novel CNS-active agents with improved efficacy and safety profiles.

Antimicrobial Applications

Compounds structurally related to 8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepines have been investigated for their antimicrobial properties. The unique structural features of benzofuran derivatives, for instance, make them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates. Research on benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, demonstrates their potential in treating skin diseases such as cancer or psoriasis and highlights the broader applicability of similar structures in antimicrobial therapy (Hiremathad et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)15-12/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPKDOZXNBJOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(O1)C=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)

![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)

![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)

![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)